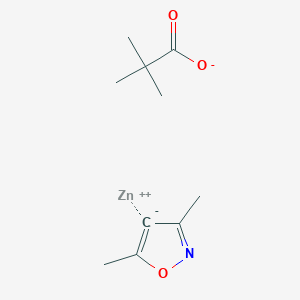![molecular formula C18H17N3O2S2 B2672410 N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 868146-09-2](/img/structure/B2672410.png)
N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” is a chemical compound with the molecular formula C18H17N3O2S2 . It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 371.48 . More detailed properties are not available in the current data.Applications De Recherche Scientifique
Synthesis and Characterization
The compound is part of a broader category of substances synthesized through complex chemical reactions, often starting from basic organic or heterocyclic compounds. These processes involve several steps, including esterification, hydrazide formation, and cyclization, to obtain the final product with desired properties. Spectral techniques such as EI-MS, IR, (1)H-NMR are commonly used for structural characterization, confirming successful synthesis (Rehman et al., 2016).
Biological Activities
Antimicrobial Activity
Research has shown that derivatives of N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide exhibit potential antimicrobial activities. These compounds have been tested against various microbial species, showing variable effectiveness. For instance, certain derivatives demonstrated significant activity against a panel of microbes, highlighting the potential for these compounds to serve as antimicrobial agents (Gouda et al., 2010).
Enzyme Inhibition
Some studies have explored the enzyme inhibitory properties of these compounds, particularly against enzymes like alkaline phosphatase (ALP). Compounds synthesized from this chemical structure showed good to excellent inhibitory activity, suggesting potential therapeutic applications in conditions where enzyme regulation is necessary (Iqbal et al., 2019).
Antioxidant and Antitumor Activities
Further research has assessed the antioxidant and antitumor potentials of these derivatives, finding that some compounds exhibit moderate inhibitory effects in assays related to tumor inhibition and free radical scavenging. These findings indicate a promising avenue for the development of new therapeutic agents targeting oxidative stress and cancer (Faheem, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-12-6-2-1-3-7-12)11-25-18-21-20-17(23-18)14-10-24-15-9-5-4-8-13(14)15/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQFKDNACKZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
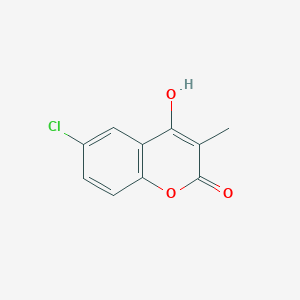
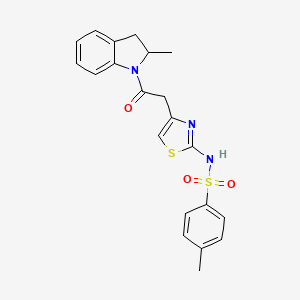
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)
![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)
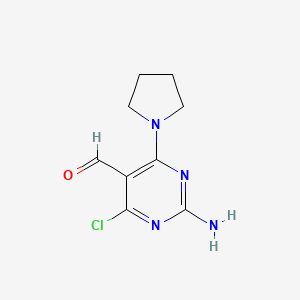
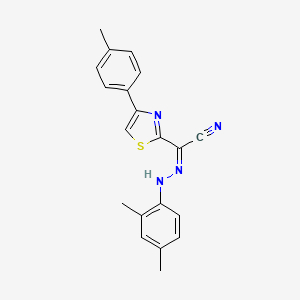
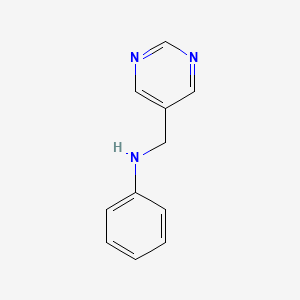
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2672341.png)
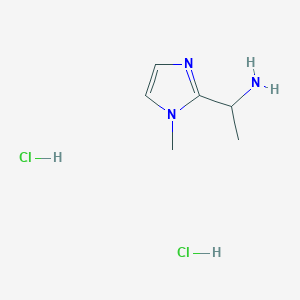
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2672345.png)
![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)
